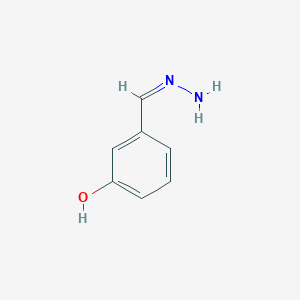

3-(Hydrazonomethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(Z)-hydrazinylidenemethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-5,10H,8H2/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUATCMAQLIAIL-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N\N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 3-(Hydrazonomethyl)phenol

The foundational synthesis of this compound primarily relies on the direct reaction of a phenolic aldehyde with a hydrazine (B178648) source. However, more elaborate methods have been developed to create modified versions of this fundamental structure.

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 3-hydroxybenzaldehyde (B18108) and hydrazine. wikipedia.orgnih.gov This reaction is a classic example of nucleophilic addition of the hydrazine to the carbonyl group of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond of the hydrazone. mdpi.comlibretexts.org

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be refluxed to drive the reaction to completion. nih.gov The use of hydrazine hydrate (B1144303) is common in these syntheses. uchile.clacgpubs.org The molar ratio of the reactants can influence the product distribution; for instance, using an excess of hydrazine hydrate can sometimes lead to the reduction of the aldehyde to the corresponding alcohol as a competing reaction. uchile.cl

Table 1: Examples of Condensation Reactions for Hydrazone Synthesis

| Aldehyde/Ketone | Hydrazine Source | Product | Reference |

| 3-Hydroxybenzaldehyde | Hydrazine Hydrate | This compound | nih.gov |

| Salicylaldehyde (B1680747) | Hydrazine Hydrate | 2-(Hydrazonomethyl)phenol | nih.gov |

| Various Benzaldehydes | Hydrazine Hydrate | Benzalazines | acgpubs.org |

| Acetophenone Derivatives | 2-Cyanoacetohydrazide (B512044) | Hydrazide-Hydrazones | uobaghdad.edu.iq |

This table is interactive. Click on the headers to sort the data.

More complex derivatives of this compound can be prepared through multi-step synthetic sequences. These routes often involve the initial synthesis of a core heterocyclic structure which is then further functionalized. For example, substituted pyrazoles can be synthesized through condensation reactions between substituted benzene-azo acetyl acetone (B3395972) and a substituted phenyl hydrazine. biomedpharmajournal.org Another approach involves the reaction of 4-(benzylsulfonyl)acetophenone with 2-cyanoacetohydrazide to form a hydrazide-hydrazone intermediate, which can then be used to synthesize various heterocyclic compounds. uobaghdad.edu.iq These multi-step approaches allow for the creation of a diverse library of compounds with modified hydrazone scaffolds.

Derivatization Approaches for Structural Diversification

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These modifications can be targeted at the phenyl ring, the hydrazone moiety, or can involve the construction of new fused heterocyclic systems.

The introduction of various substituents on the phenyl ring and the hydrazone moiety is a key strategy for structural diversification. The phenolic hydroxyl group can be alkylated or acylated to introduce different functional groups. libretexts.orgresearchgate.net For instance, the reaction with bromoethylacetate can be used to introduce an ester group. researchgate.net

Furthermore, the reactivity of the benzene (B151609) ring allows for electrophilic substitution reactions, such as nitrosation, which can introduce a nitroso group at the para position to the hydroxyl group. mlsu.ac.in The hydrazone nitrogen can also be a site for substitution, allowing for the introduction of various alkyl or aryl groups. nih.govlibretexts.orguchile.clacgpubs.orguobaghdad.edu.iqairo.co.in

A significant area of derivatization involves the synthesis of heterocyclic systems fused to the this compound core. These fused heterocycles can be constructed through various cyclization reactions. airo.co.in For instance, pyrazole (B372694) derivatives can be synthesized by the reaction of hydrazine hydrate with substituted 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones. researchgate.net The synthesis of fused pyrazolines has also been achieved through the reaction of 3-arylidenechromanones with hydrazine in acidic conditions. researchgate.net These reactions often involve intramolecular cyclization steps to form the final fused heterocyclic product. airo.co.in

Reaction Mechanism Analysis of Key Synthetic Transformations

The formation of this compound via the condensation of 3-hydroxybenzaldehyde and hydrazine proceeds through a well-established nucleophilic addition-elimination mechanism. mdpi.com The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal. mdpi.comuchile.cl

The hemiaminal is typically an unstable intermediate that readily undergoes dehydration. mdpi.com The elimination of a water molecule leads to the formation of the stable carbon-nitrogen double bond, yielding the final hydrazone product. mdpi.com The stability of the C-OH bond in the hemiaminal intermediate can be influenced by substituents on the phenyl ring. mdpi.com

In the context of derivatization, the mechanisms of electrophilic substitution on the phenol (B47542) ring follow standard pathways, where the hydroxyl group acts as a powerful activating and ortho-, para-directing group. mlsu.ac.in The synthesis of fused heterocyclic systems involves more complex multi-step mechanisms, often initiated by a Michael addition or a similar conjugate addition, followed by an intramolecular cyclization and dehydration sequence to afford the final fused product.

Spectroscopic Characterization and Structural Elucidation Techniques

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-(Hydrazonomethyl)phenol and understanding the nature of hydrogen bonding.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups. The imine (C=N) stretching vibration typically appears in the range of 1624–1616 cm⁻¹. mdpi.com The N-H stretching of the hydrazone moiety is expected around 3300 cm⁻¹. mdpi.com A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the phenolic O-H group, with its broadness indicating involvement in hydrogen bonding. Other notable peaks would include C-H stretching vibrations of the aromatic ring and the C-O stretching of the phenol (B47542) group.

Table 1: Characteristic FT-IR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic OH | O-H Stretch | 3400 - 3200 (Broad) |

| Hydrazone NH | N-H Stretch | ~3300 |

| Imine | C=N Stretch | 1624 - 1616 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Phenol | C-O Stretch | 1260 - 1180 |

Hydrogen bonding plays a crucial role in the structure of this compound, influencing its physical and spectroscopic properties. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible. Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the nitrogen atom of the imine group, forming a stable six-membered ring. mdpi.comnih.govnih.gov This type of interaction is known to cause a downfield shift of the OH proton signal in ¹H NMR spectroscopy. nih.govnih.gov

Intermolecular hydrogen bonds can form between the N-H group of one molecule and the oxygen atom of the phenolic group of a neighboring molecule. nih.gov These interactions lead to the formation of molecular aggregates. mdpi.com The presence and strength of hydrogen bonds can be inferred from the broadening and shifting of the O-H and N-H stretching bands in the FT-IR spectrum. najah.edunih.govresearchgate.neted.gov As the concentration of a phenol solution increases, the intensity of the broad "bound" O-H stretch increases due to the formation of more dimers and trimers. ed.govconsensus.app

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom. mdpi.comnih.govresearchgate.net

The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The phenolic OH proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 9-12 ppm, especially if involved in intramolecular hydrogen bonding. nih.govnih.gov The NH proton of the hydrazone would also likely appear as a broad singlet. The proton of the C=N group (azomethine proton) would resonate as a singlet in the range of 7.5-8.5 ppm. researchgate.net The aromatic protons on the benzene (B151609) ring would show complex splitting patterns (multiplets) in the typical aromatic region of 6.5-8.0 ppm. docbrown.info The exact chemical shifts and coupling constants would depend on the substitution pattern and the solvent used. hw.ac.uk

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 9.0 - 12.0 | Broad Singlet |

| Hydrazone NH | Variable | Broad Singlet |

| Azomethine CH=N | 7.5 - 8.5 | Singlet |

| Aromatic CH | 6.5 - 8.0 | Multiplets |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the carbon of the C=N imine group would be expected in the range of 135-145 ppm. researchgate.net The carbon atom of the benzene ring attached to the hydroxyl group (C-OH) would resonate at a downfield shift, typically around 155-160 ppm. The other aromatic carbons would appear in the range of 110-140 ppm. huji.ac.iloregonstate.edulibretexts.org

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (Imine) | 135 - 145 |

| C-OH (Phenolic) | 155 - 160 |

| Aromatic CH | 110 - 140 |

| Aromatic C (quaternary) | 120 - 145 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ruc.dkresearchgate.netiitmandi.ac.in

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netcolumbia.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy is a powerful tool to probe the electronic structure and transitions within a molecule. For this compound and its derivatives, UV-Vis and fluorescence spectroscopy reveal key aspects of their chromophoric nature and response to environmental changes.

The UV-Vis absorption spectra of hydrazone derivatives, including this compound, are characterized by distinct absorption bands corresponding to specific electronic transitions. Typically, these compounds exhibit intense absorption bands that are attributed to π→π* and n→π* transitions. dergipark.org.tr

The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the C=N imine group. nih.gov The n→π* transitions, usually weaker, involve the promotion of non-bonding electrons (from nitrogen and oxygen atoms) to π* antibonding orbitals. nih.gov For instance, in similar hydrazone structures, bands related to the π→π* transitions of the aromatic C=C group and n→π* transitions associated with the N-NH group and the C=N imine group are observed. nih.gov The presence of the hydroxyl group on the phenol ring can also influence these transitions.

The chromophoric behavior of these compounds is often linked to intramolecular charge transfer (ICT). nih.gov This phenomenon is particularly evident in push-pull systems where electron-donating groups (like the hydroxyl group) and electron-accepting groups are present, leading to a charge redistribution upon electronic excitation. acs.org

Interactive Data Table: Electronic Transitions in Hydrazone Derivatives

| Transition Type | Associated Functional Group(s) | Typical Wavelength Range (nm) |

| π→π | Aromatic C=C, C=N | 250-400 |

| n→π | C=N, N-NH, -OH | 300-500 |

| Intramolecular Charge Transfer (ICT) | Donor-Acceptor System | Varies with structure |

The spectral properties of this compound and related hydrazones can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govwikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org

In many hydrazone derivatives, a positive solvatochromism is observed, where the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. acs.org This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. acs.org Conversely, negative solvatochromism (a hypsochromic or blue shift) with increasing solvent polarity suggests that the ground state is more polar. wikipedia.org The study of solvatochromism provides valuable information about the intramolecular charge transfer characteristics of the molecule. acs.org For example, some thiazole-hydrazone conjugates exhibit a red shift in λmax in highly polar solvents like DMF and DMSO, confirming their solvatochromic behavior. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₇H₈N₂O, the expected molecular weight is approximately 136.15 g/mol . synchem.de

In the mass spectrum of a related compound, phenol, the molecular ion peak [M]⁺ is prominent. docbrown.infolibretexts.org The fragmentation of this compound would likely involve characteristic cleavages of the hydrazone and phenol moieties. Common fragmentation pathways for aromatic compounds include the loss of stable neutral molecules. For phenols, the loss of CO (M-28) and HCO (M-29) is a characteristic fragmentation pattern. libretexts.org The fragmentation of the hydrazone part could involve cleavage of the N-N bond and the C=N bond. The analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure.

Interactive Data Table: Potential Mass Spectrometry Fragments for Phenol-like Structures

| m/z Value | Potential Fragment Ion | Corresponding Neutral Loss |

| M | [C₇H₈N₂O]⁺ | - |

| M-1 | [C₇H₇N₂O]⁺ | H |

| M-17 | [C₇H₇N₂]⁺ | OH |

| M-28 | [C₆H₈N₂]⁺ | CO |

| M-29 | [C₆H₇N₂]⁺ | HCO |

Note: This table represents potential fragmentation based on general principles for related structures and requires experimental verification for this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

In the solid state, the conformation of this compound and its analogs is often stabilized by intramolecular hydrogen bonds. A common and significant interaction is the O-H···N hydrogen bond formed between the phenolic hydroxyl group and the imine nitrogen atom of the hydrazone moiety. nih.goviucr.org This interaction leads to the formation of a stable six-membered ring, which contributes to the planarity of the molecule. iucr.org The presence of such intramolecular hydrogen bonds is a key feature in the structural chemistry of ortho-hydroxy aromatic hydrazones. nih.gov

In addition to intramolecular forces, the crystal packing of this compound is governed by a variety of intermolecular interactions. These interactions dictate how the molecules are arranged in the crystal lattice. Common intermolecular interactions observed in the crystal structures of related hydrazone derivatives include:

N-H···O Hydrogen Bonds: The N-H group of the hydrazone can act as a hydrogen bond donor to the phenolic oxygen atom of a neighboring molecule, linking molecules into chains or more complex networks. nih.govdoaj.org

N-H···Br and other halogen bonds: In halogenated derivatives, N-H···Br interactions can play a significant role in the crystal packing. doaj.org

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, where the electron clouds of the rings overlap. doaj.orgiucr.org These interactions are crucial in stabilizing the crystal packing, often leading to the formation of columns or layers of molecules. doaj.orgiucr.org The centroid-centroid distances in such interactions are typically in the range of 3.8 to 3.9 Å. doaj.orgiucr.org

These collective intermolecular forces result in a well-defined three-dimensional supramolecular architecture. doaj.org

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-(Hydrazonomethyl)phenol, DFT methods, particularly using hybrid functionals like B3LYP, have been instrumental in elucidating its fundamental properties. These calculations are typically performed with a suitable basis set, such as 6-311++G(d,p), to ensure a reliable description of the electronic distribution and molecular geometry.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. For molecules with rotatable bonds, like this compound, a conformational analysis is crucial to identify the most stable conformer(s).

Theoretical calculations on similar hydrazone derivatives have shown that the E isomer is generally favored. The optimization process for this compound would likely reveal a planar or near-planar geometry, stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the hydrazone moiety. While specific optimized geometric parameters for this compound are not extensively documented in publicly available literature, a representative set of calculated bond lengths and angles for a stable conformer would be expected as follows:

| Parameter | Calculated Value (Illustrative) |

|---|---|

| O-H Bond Length (Å) | Data not available in the literature |

| C-O Bond Length (Å) | Data not available in the literature |

| C=N Bond Length (Å) | Data not available in the literature |

| N-N Bond Length (Å) | Data not available in the literature |

| C-C-O Bond Angle (°) | Data not available in the literature |

| C-N-N Bond Angle (°) | Data not available in the literature |

Electronic Structure Analysis (HOMO-LUMO Energies and Orbital Contribution)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized mainly on the phenol (B47542) ring and the hydrazone moiety, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the imine bond and the aromatic ring. The specific energy values for HOMO, LUMO, and the energy gap have been calculated for various hydrazone derivatives, and similar calculations for this compound would yield precise values.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in the literature |

| ELUMO | Data not available in the literature |

| Energy Gap (ΔE) | Data not available in the literature |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm-1) (Illustrative) | Assignment |

|---|---|---|

| ν(O-H) | Data not available in the literature | Phenolic O-H stretch |

| ν(N-H) | Data not available in the literature | Hydrazone N-H stretch |

| ν(C=N) | Data not available in the literature | Imine C=N stretch |

| β(N-H) | Data not available in the literature | Hydrazone N-H bend |

| ν(C-O) | Data not available in the literature | Phenolic C-O stretch |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). This analysis reveals information about charge transfer, hyperconjugative interactions, and the delocalization of electron density. The stabilization energies (E(2)) associated with donor-acceptor interactions within the molecule can be quantified, highlighting the most significant electronic delocalizations.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |

|---|---|---|

| LP(O) | π(C-C)ring | Data not available in the literature |

| LP(N) | π(C=N) | Data not available in the literature |

| π(C=C)ring | π*(C=N) | Data not available in the literature |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the MEP map would be expected to show a negative potential (red) around the phenolic oxygen and the hydrazone nitrogen atoms, indicating these as likely sites for electrophilic attack or hydrogen bond donation. Positive potential (blue) would be anticipated around the phenolic and hydrazone hydrogen atoms, marking them as sites for nucleophilic attack or hydrogen bond acceptance.

Global Reactivity Descriptors

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.

These parameters are calculated using the following equations, where I = -EHOMO and A = -ELUMO:

μ = -(I + A) / 2

η = (I - A) / 2

S = 1 / (2η)

ω = μ2 / (2η)

Calculations for related hydrazone compounds have provided insights into their reactivity profiles, and similar computations for this compound would allow for a quantitative assessment of its chemical behavior. nih.gov

| Descriptor | Calculated Value (eV) (Illustrative) |

|---|---|

| Chemical Potential (μ) | Data not available in the literature |

| Chemical Hardness (η) | Data not available in the literature |

| Global Softness (S) | Data not available in the literature |

| Electrophilicity Index (ω) | Data not available in the literature |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method utilized to predict the electronic absorption spectra of molecules. arxiv.orgresearchgate.net For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, providing insights into the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). These calculations are crucial for understanding the molecule's photophysical properties.

Theoretical studies on similar salicylaldehyde (B1680747) hydrazone derivatives have demonstrated that the electronic spectra are typically characterized by π→π* and n→π* transitions. nih.govacs.org The π→π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the hydrazone moiety. The n→π* transitions, usually weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

The specific electronic transitions for this compound can be predicted by performing TD-DFT calculations, often using a functional like B3LYP and a suitable basis set such as 6-311++G(d,p). researchgate.net The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the spectra in solution.

A representative TD-DFT calculation for this compound would likely reveal several key electronic transitions. The table below illustrates the type of data that would be generated.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| 4.10 | 302 | 0.45 | HOMO -> LUMO | π→π |

| 4.65 | 267 | 0.12 | HOMO-1 -> LUMO | π→π |

| 5.20 | 238 | 0.08 | HOMO -> LUMO+1 | n→π* |

This table is a representative example of expected TD-DFT calculation results for this compound based on studies of similar compounds.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical in determining the electronic properties and reactivity of the molecule. imist.ma The HOMO-LUMO energy gap is indicative of the molecule's chemical stability and its tendency to undergo electronic transitions.

Molecular Dynamics (MD) Simulations for Ligand Behavior in Solution

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide valuable insights into its conformational dynamics, solvation, and interactions with its environment when in solution. pku.edu.cn

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of the system's evolution over time. This can reveal important information about the ligand's flexibility, preferred conformations, and the formation of intra- and intermolecular hydrogen bonds.

For this compound in an aqueous solution, MD simulations would likely show the formation of hydrogen bonds between the phenolic hydroxyl group and the hydrazone nitrogen atoms with surrounding water molecules. The simulations could also reveal the rotational freedom around the C-N and N-N single bonds, leading to different conformers of the molecule.

Key parameters that can be analyzed from an MD simulation of this compound in solution include:

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around the solute and identify specific hydration sites.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Hydrogen Bond Analysis: To quantify the number and lifetime of intra- and intermolecular hydrogen bonds.

The following table presents a hypothetical summary of results from an MD simulation of this compound in a water box.

| Simulation Parameter | Description | Typical Finding |

|---|---|---|

| Simulation Time | Total time the system was simulated. | 100 ns |

| Solvent | The solvent used in the simulation. | Water (TIP3P model) |

| Average RMSD | Average deviation from the initial structure. | 1.5 Å |

| Average Intermolecular H-Bonds | Average number of hydrogen bonds with water. | 4-5 |

This table is a representative example of expected MD simulation results for this compound.

Tautomerism and Intramolecular Proton Transfer Studies

The structure of this compound, featuring both a hydroxyl group (a proton donor) and a hydrazone group (with proton-accepting nitrogen atoms), makes it a candidate for tautomerism and intramolecular proton transfer (IPT). mdpi.com These processes involve the migration of a proton from the hydroxyl group to one of the nitrogen atoms of the hydrazone moiety. figshare.com

Computational studies, typically employing Density Functional Theory (DFT), can be used to investigate the relative energies of the different tautomeric forms and the energy barriers for the proton transfer process. ias.ac.in The two primary tautomeric forms to consider for this compound are the enol-imine form (the structure as named) and the keto-hydrazine form.

The intramolecular proton transfer can occur in both the ground and excited electronic states. Excited-state intramolecular proton transfer (ESIPT) is a phenomenon where the proton transfer is facilitated by the change in electronic distribution upon photoexcitation. nih.govnih.gov

DFT calculations can be used to locate the transition state for the proton transfer reaction and to calculate the activation energy. The relative stability of the tautomers is influenced by factors such as the solvent environment. Polar solvents may stabilize the more polar keto-hydrazine tautomer.

Below is a table summarizing the expected relative energies of the tautomers and the transition state for the intramolecular proton transfer in this compound, as would be predicted by DFT calculations.

| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

|---|---|---|

| Enol-imine Tautomer | 0.0 | 0.0 |

| Keto-hydrazine Tautomer | 8.5 | 5.2 |

| Transition State | 15.3 | 10.8 |

This table is a representative example of expected DFT calculation results for the tautomerism of this compound.

These computational investigations are essential for a comprehensive understanding of the chemical behavior and potential applications of this compound, particularly in areas like sensor design and photochemistry where proton transfer and electronic properties are key.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for Metal Ion Chelation

The efficacy of 3-(Hydrazonomethyl)phenol as a chelating agent is rooted in fundamental principles of ligand design that dictate its interaction with metal ions. These principles involve the strategic placement of donor atoms and the ability to modify the ligand's structure to achieve selectivity for specific metals.

This compound possesses multiple donor atoms that can coordinate with a central metal ion. The primary coordination sites are the phenolic oxygen, the azomethine nitrogen, and the terminal amino nitrogen of the hydrazone moiety. nih.govresearchgate.net Spectroscopic studies have confirmed that this ligand can act as a bidentate or tridentate ligand. aristonpubs.comrasayanjournal.co.in In many complexes, it coordinates through the phenolic oxygen and the azomethine nitrogen. aristonpubs.com The deprotonation of the phenolic hydroxyl group upon complexation is a common feature, indicating the involvement of the oxygen atom in bonding. researchgate.net The nitrogen atom of the azomethine group (-C=N-) also serves as a crucial coordination site. researchgate.net Depending on the metal ion and reaction conditions, the terminal amino group can also participate in coordination, allowing the ligand to wrap around the metal ion and form stable chelate rings. mdpi.com This multidentate nature is a key factor in the formation of stable metal complexes. chemistryjournal.netresearchgate.net

The versatility of this compound extends to the ability to modify its structure to enhance its selectivity for specific metal ions. By introducing different functional groups onto the aromatic ring or the hydrazone backbone, researchers can fine-tune the ligand's electronic and steric properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density on the donor atoms, thereby influencing the stability of the resulting metal complexes. mdpi.com Steric hindrance can be introduced by adding bulky substituents near the coordination sites to favor the binding of smaller metal ions over larger ones. This principle of tailoring the ligand structure is fundamental in the design of selective chelating agents for applications such as metal ion sensing, extraction, and catalysis. rasayanjournal.co.inmdpi.com The pH of the medium also plays a crucial role in the stoichiometry and color of the formed complexes, which can be leveraged for selective metal ion detection. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound involves straightforward procedures, and their characterization relies on a combination of analytical and spectroscopic techniques to determine their structure and properties.

Metal complexes of this compound with a wide range of transition metals have been synthesized. A general method involves the reaction of an ethanolic solution of the ligand with an aqueous or ethanolic solution of the corresponding metal salt, often a chloride or acetate (B1210297) salt. nih.govderpharmachemica.com The reaction is typically carried out under reflux for a few hours. derpharmachemica.com In many cases, the pH of the reaction mixture is adjusted to facilitate the deprotonation of the phenolic group and promote complex formation. derpharmachemica.com The resulting metal complexes often precipitate out of the solution upon cooling and can be collected by filtration, washed with appropriate solvents like ethanol (B145695) and ether, and dried in a desiccator. chemistryjournal.netderpharmachemica.com These complexes are generally colored solids, stable in air, and often insoluble in water but soluble in polar organic solvents like DMF and DMSO. chemistryjournal.netnanobioletters.com Synthesized complexes include those with Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), Cd(II), Hg(II), and Ag(I). researchgate.netresearchgate.netmdpi.comlibretexts.orgresearchgate.net

| Metal Ion | Typical Precursor Salt | General Synthesis Condition | Solubility |

|---|---|---|---|

| Co(II) | Co(OAc)₂·4H₂O | Reflux in ethanol | Soluble in DMF, DMSO |

| Ni(II) | Ni(OAc)₂·4H₂O | Reflux in ethanol | Soluble in DMF, DMSO |

| Cu(II) | Cu(OAc)₂·H₂O | Reflux in ethanol | Soluble in DMF, DMSO |

| Zn(II) | ZnCl₂ | Stirring in methanol | Soluble in DMF, DMSO |

| Mn(II) | MnCl₂·4H₂O | Reflux in ethanol | Soluble in DMF, DMSO |

| Fe(II) | Fe(OAc)₂ | Reflux in ethanol | Soluble in DMF, DMSO |

| Cd(II) | CdCl₂ | Reflux in ethanol | Soluble in DMF, DMSO |

| Hg(II) | HgCl₂ | Reflux in ethanol | Soluble in DMF, DMSO |

| Ag(I) | AgClO₄ | Stirring at room temperature | - |

| La(III) | LaCl₃·7H₂O | Reflux in ethanol | - |

The stoichiometry of the metal complexes, which defines the ratio of metal ions to ligands, is a critical parameter determined during characterization. Elemental analysis is a primary method used to ascertain the empirical formula of the complexes, from which the metal-to-ligand ratio can be deduced. chemistryjournal.net For many transition metal complexes of this compound and similar hydrazone ligands, a 1:1 or 1:2 metal-to-ligand stoichiometry is commonly observed. chemistryjournal.netresearchgate.netmdpi.com The method of continuous variation, also known as Job's plot, is a spectrophotometric technique frequently employed to determine the stoichiometry in solution. libretexts.org This method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of these solutions is then measured at the wavelength of maximum absorption of the complex. The maximum absorbance corresponds to the mole fraction that represents the stoichiometric ratio of the complex. libretexts.org For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 would suggest a 1:2 metal-to-ligand ratio.

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for elucidating the nature of the bonding between this compound and the metal ion within the complex. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative in this regard.

In the IR spectrum of the free ligand, characteristic bands corresponding to the O-H, N-H, C=N (azomethine), and C-O (phenolic) functional groups are observed. Upon complexation, significant shifts in the positions of these bands provide direct evidence of coordination. researchgate.net A broad band due to the phenolic O-H stretching vibration, typically observed in the spectrum of the free ligand, often disappears in the spectra of the complexes, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. researchgate.net The C=N stretching vibration of the azomethine group usually shifts to a lower frequency upon coordination, which is attributed to the donation of electron density from the nitrogen atom to the metal ion. researchgate.net The appearance of new bands at lower frequencies can be assigned to the M-O and M-N stretching vibrations, further confirming the coordination of the ligand to the metal center. nanobioletters.com

UV-Visible spectroscopy provides insights into the electronic transitions within the ligand and the geometry of the resulting metal complexes. The electronic spectrum of the free ligand typically shows absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the azomethine group. researchgate.netmdpi.comlibretexts.org Upon complexation, these bands may undergo a shift (either bathochromic or hypsochromic) and changes in intensity. mdpi.com More importantly, the formation of metal complexes often gives rise to new absorption bands in the visible region. These new bands are typically due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The position and number of these d-d transition bands can often be used to infer the coordination geometry of the metal ion in the complex, such as octahedral, tetrahedral, or square planar. researchgate.netresearchgate.netlibretexts.org

| Spectroscopic Technique | Key Observables in Free Ligand | Changes Upon Complexation | Information Gained |

|---|---|---|---|

| Infrared (IR) Spectroscopy | O-H stretch, N-H stretch, C=N stretch | Disappearance of O-H stretch, shift in C=N stretch, appearance of M-O and M-N bands | Identification of coordinating atoms (O, N) |

| UV-Visible Spectroscopy | π→π* and n→π* transitions | Shifts in ligand bands, appearance of new d-d or LMCT bands | Confirmation of complex formation, information on coordination geometry |

Supramolecular Assemblies and Recognition Phenomena

Design Principles for Self-Assembled Systems

The design of molecules intended for self-assembly into ordered supramolecular structures relies on encoding specific recognition information within the molecular framework. This is achieved by incorporating functional groups capable of forming directional, non-covalent interactions. For a molecule like 3-(Hydrazonomethyl)phenol, the design for self-assembly is inherent in its structure, which includes:

Hydrogen Bond Donors: The phenolic hydroxyl (-OH) group and the amine (-NH₂) part of the hydrazone moiety are excellent hydrogen bond donors.

Hydrogen Bond Acceptors: The imine nitrogen (-C=N-) and the phenolic oxygen atom can act as hydrogen bond acceptors.

Aromatic Ring: The phenol (B47542) ring provides a platform for π-π stacking interactions.

Chelating Sites: The combination of the phenolic oxygen (in its deprotonated form) and the imine nitrogen creates a potential bidentate chelation site for metal ions.

These features allow the molecule to act as a versatile building block, or "synthon," in crystal engineering and supramolecular construction. The principles guiding its assembly involve leveraging the directionality and hierarchy of these non-covalent forces to guide the molecules into predictable, stable, higher-order structures. nih.govresearchgate.netmdpi.com The specific geometry of the final assembly is a result of the interplay between the molecule's inherent conformational preferences and the strength and directionality of the intermolecular interactions it can form. researchgate.net

Role of Hydrogen Bonding in Directing Supramolecular Structures

Hydrogen bonding is a primary driving force in the self-assembly of molecules containing hydroxyl and hydrazone functionalities. mdpi.com In the case of this compound, several intermolecular hydrogen bonds are possible, which would be critical in defining its crystal packing and supramolecular architecture.

A key point of comparison is the well-studied isomer, 2-(Hydrazonomethyl)phenol (salicylaldehyde hydrazone). In this molecule, the ortho-positioning of the hydroxyl group allows for the formation of a strong, stabilizing intramolecular O—H⋯N hydrogen bond. nih.govnih.govmdpi.comdoaj.org This interaction creates a planar six-membered ring motif, which significantly influences the molecule's conformation. nih.govdoaj.org

For this compound, such an intramolecular bond is not sterically feasible. Consequently, the phenolic -OH and the hydrazone -NH₂ groups are available for intermolecular hydrogen bonding. These interactions are expected to be the dominant force in directing the assembly. Potential hydrogen bonding patterns include:

O—H⋯N interactions: The phenolic hydroxyl group of one molecule can donate a hydrogen bond to the imine nitrogen of a neighboring molecule.

N—H⋯O interactions: The amine group of the hydrazone can donate a hydrogen bond to the phenolic oxygen of an adjacent molecule. nih.gov

N—H⋯N interactions: The amine group can also donate a hydrogen bond to the imine nitrogen of another molecule.

These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks, depending on which synthons are preferentially formed. The table below summarizes the potential hydrogen bonding interactions.

| Donor Group | Hydrogen Atom | Acceptor Atom/Group | Type of Interaction | Resulting Motif |

| Phenolic Hydroxyl | O—H | Imine Nitrogen (N ) | Intermolecular | Chains/Sheets |

| Hydrazone Amine | N—H | Phenolic Oxygen (O ) | Intermolecular | Chains/Sheets |

| Hydrazone Amine | N—H | Imine Nitrogen (N ) | Intermolecular | Chains/Sheets |

This table outlines the primary intermolecular hydrogen bonds anticipated to direct the self-assembly of this compound.

π-π Stacking Interactions in Crystal Packing

Alongside hydrogen bonding, π-π stacking interactions are crucial in the solid-state arrangement of aromatic compounds like this compound. nih.gov These non-covalent interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings and play a significant role in stabilizing the crystal lattice. researchgate.netrsc.org

In the crystal packing of related aromatic hydrazones and Schiff bases, π-π stacking is commonly observed, often in conjunction with a network of hydrogen bonds to build the final three-dimensional structure. researchgate.netiucr.org The typical arrangements include:

Parallel-displaced stacking: Where the aromatic rings of adjacent molecules are parallel but offset from one another.

T-shaped or edge-to-face stacking: Where a hydrogen atom on the edge of one aromatic ring points towards the face of a neighboring ring.

Metal-Directed Self-Assembly of Higher-Order Structures

The hydrazone moiety, particularly when combined with a nearby hydroxyl group, provides an excellent coordination site for a wide range of metal ions. nih.gov This property allows this compound to act as a ligand in metal-directed self-assembly, a powerful strategy for constructing complex and discrete supramolecular architectures such as coordination polymers, metallogrids, and cages. nih.govresearchgate.netnih.govrsc.org

The self-assembly process is governed by the coordination algorithm of the metal ion (its preferred coordination number and geometry) and the geometric constraints of the ligand. nih.gov The this compound ligand can coordinate to metal ions using the imine nitrogen and, upon deprotonation, the phenolate (B1203915) oxygen. This N,O-bidentate chelating ability can be used to link metal centers into extended networks. The final structure of the resulting metallosupramolecular assembly depends on factors such as:

The nature of the metal ion (e.g., Cu(II), Zn(II), Ni(II)). nih.gov

The metal-to-ligand ratio.

The presence of counter-ions or solvent molecules that can participate in the coordination sphere.

Hydrazone-based ligands have been successfully employed to create a variety of sophisticated structures, demonstrating the robustness of this approach for designing functional materials with tailored properties. researchgate.netmdpi.com

Molecular Recognition of Guest Species (e.g., specific cations)

The ability of this compound to coordinate with metal ions also forms the basis for its application in molecular recognition and chemical sensing. nih.gov Salicylaldehyde (B1680747) hydrazone derivatives are widely investigated as chemosensors for various cations. researchgate.netrsc.orgsemanticscholar.orgnih.gov The binding of a specific metal ion to the N,O-chelating site of the ligand can induce a measurable change in its photophysical properties, such as a shift in its UV-visible absorption spectrum (colorimetric response) or an enhancement or quenching of its fluorescence (fluorometric response). nih.govrsc.org

This response is often highly selective for certain cations. For instance, various salicylaldehyde hydrazone-based probes have been developed for the sensitive and selective detection of biologically and environmentally important ions. The table below lists examples of cations detected by related hydrazone sensors.

| Detected Cation | Type of Sensor | Response Mechanism | Reference |

| Copper (Cu²⁺) | Colorimetric & Fluorescent | Chelation-induced quenching/shift | nih.govrsc.orgsemanticscholar.orgnih.gov |

| Iron (Fe³⁺) | Fluorescent "Turn-on" | Chelation-Enhanced Fluorescence (CHEF) | rsc.org |

| Zinc (Zn²⁺) | Fluorescent | Chelation-Enhanced Fluorescence (CHEF) | researchgate.net |

This table showcases the utility of the salicylaldehyde hydrazone scaffold in cation sensing, a principle directly applicable to this compound.

The design of such sensors involves tuning the electronic properties of the molecule to maximize the signal change upon ion binding. The specific placement of the hydroxyl group in the 3-position would influence the electronic structure and binding cavity compared to the 2- or 4-isomers, potentially leading to different selectivity and sensitivity profiles for various metal cations.

Advanced Applications and Functional Materials

Chemosensing and Detection Technologies

The presence of donor atoms (N and O) in 3-(Hydrazonomethyl)phenol makes it an excellent candidate for the design of chemosensors for metal ions. The interaction of the ligand with a metal ion can lead to significant changes in its photophysical properties, such as color and fluorescence, enabling visual or instrumental detection.

Schiff base derivatives are widely employed in the development of colorimetric and fluorometric sensors for various metal ions due to their ease of synthesis and strong coordination ability. nih.gov These sensors can exhibit high selectivity and sensitivity. For instance, sensors based on related structures have been developed for the detection of biologically and environmentally important ions like Fe2+, Fe3+, and Cu2+. nih.gov The binding of a metal ion to the sensor molecule can induce a distinct color change, allowing for naked-eye detection. nih.gov

Fluorometric sensors, on the other hand, rely on changes in fluorescence intensity ("turn-on" or "turn-off" response) upon metal ion binding. This approach often provides higher sensitivity. Probes capable of detecting multiple ions simultaneously are advantageous for their efficiency and cost-effectiveness. nih.gov For example, a meso-triphenylamine-BODIPY derivative has been reported for the selective colorimetric detection of both Cu2+ and Fe3+, showing a significant color change from yellow to blue-green in their presence. mdpi.com

The detection mechanism of these chemosensors is primarily based on the specific interaction (chelation) between the ligand and the metal ion. This interaction alters the electronic properties of the sensor molecule. Common mechanisms include:

Intramolecular Charge Transfer (ICT): In many sensor molecules, there is a push-pull electronic system. The binding of a metal ion can either enhance or restrict this charge transfer, leading to a change in the absorption or emission spectrum. nih.gov

Photoinduced Electron Transfer (PET): In some fluorometric sensors, the fluorescence is quenched in the free ligand state due to PET from a donor to the fluorophore. Upon binding with a metal ion, this PET process can be inhibited, resulting in a "turn-on" fluorescence response.

Concerted Proton-Electron Transfer (CPET): In phenolic compounds, the transfer of an electron can be coupled with the transfer of a proton. nih.gov This process is fundamental in many biological systems and can be harnessed in sensor design. The local environment (e.g., solvent polarity) can influence whether the mechanism is a concerted transfer or a stepwise electron transfer followed by a proton shift. nih.gov

The specific chelation between the hydrazone and hydroxyl groups of this compound with a metal ion would lead to the formation of a stable chelate ring, which is the basis for its ion recognition capability.

Nonlinear Optical (NLO) Properties and Potential in Optoelectronics

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonic devices such as optical switches, optical data storage, and power limiters. acs.org Organic NLO materials are particularly promising for high-speed information processing. rsc.org

The NLO response in organic molecules is often associated with a high degree of π-conjugation and the presence of electron donor and acceptor groups, which facilitate intramolecular charge transfer. A simple Schiff base molecule has been shown to exhibit a notable third-order NLO response. acs.org The key NLO parameters include the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order NLO susceptibility (χ⁽³⁾). acs.org Studies have shown that these parameters can vary with the concentration of the material and the power of the incident laser. acs.org The investigation of such properties is crucial for the development of new materials for optoelectronic applications. acs.org The molecular structure of this compound, with its aromatic ring (donor) and hydrazone group (acceptor), suggests that it could possess interesting NLO properties, making it a candidate for further investigation in the field of optoelectronics.

Table 2: Nonlinear Optical Parameters for a Simple Schiff Base Molecule

| Parameter | Symbol | Significance |

|---|---|---|

| Nonlinear refractive index | n₂ | Describes the intensity-dependent change in the refractive index. |

| Nonlinear absorption coefficient | β | Characterizes the intensity-dependent change in absorption. |

| Third-order NLO susceptibility | χ⁽³⁾ | Represents the overall third-order nonlinear optical response of the material. |

Integration in Hybrid Materials and Nanostructures

The unique molecular structure of this compound, featuring both a phenolic hydroxyl group and a hydrazone moiety, makes it a valuable building block for the development of advanced hybrid materials and nanostructures. These functional groups provide versatile coordination sites and opportunities for covalent and non-covalent interactions, enabling the integration of this compound into a variety of complex material architectures. Research into structurally similar compounds, such as salicylaldehyde (B1680747) hydrazone derivatives, provides significant insight into the potential pathways and applications for this compound in this field.

The primary mechanisms for integration involve the compound acting as a ligand that coordinates with metal ions to form metal-organic frameworks (MOFs), metal complexes, and functionalized nanoparticles. The phenolic -OH group can be deprotonated to form a strong coordination bond with a metal center, while the azomethine group (-CH=N-) and the terminal amino group (-NH2) of the hydrazone moiety also offer nitrogen donor sites for chelation. This multidentate coordination capability allows for the formation of stable, well-defined structures.

Detailed Research Findings

Research on analogous phenol-hydrazone ligands has demonstrated their successful incorporation into various functional materials:

Metal-Organic Frameworks (MOFs): Phenolic ligands are frequently used in the synthesis of MOFs, where the hydroxyl group acts as a robust anchoring point to the metal clusters or nodes of the framework. In a similar fashion, this compound could be utilized as a linker or a functionalizing agent within a MOF structure. The hydrazone group can introduce additional functionalities, such as pH-responsiveness or post-synthetic modification sites, into the porous material. For instance, hydrazone-linked covalent organic frameworks have been developed for applications like efficient palladium recovery from wastewater, where the resulting palladium-loaded framework can be used as a catalyst. acs.org

Functionalized Nanoparticles: The hydrazone functional group is particularly useful for grafting molecules onto the surface of nanoparticles. This can be achieved through the reaction of a hydrazine (B178648) derivative with an aldehyde or ketone presented on the nanoparticle surface, or by using the hydrazone ligand to chelate to metal ions during the nanoparticle synthesis. Salicylaldehyde-based nanoparticles have been prepared using a simple reprecipitation method, resulting in fluorescent nanoparticles with a distinct spherical morphology. science.gov Furthermore, hydrazone-functionalized nanoscale covalent organic frameworks have been designed as nanocarriers for pH-responsive drug delivery, showcasing enhanced anticancer activity. nih.gov

Photochromic and Fluorescent Materials: Metal complexes of salicylaldehyde hydrazone have been shown to exhibit reversible photochromism. science.gov In these systems, UV irradiation can induce a tautomeric transformation from the enol to the keto form within the salicylaldehyde hydrazone moiety, leading to a distinct color change. This property is being explored for the development of molecular switches and photo-patterning materials. science.govrsc.org The integration of such molecules into solid matrices like polymers or onto nanoparticles allows for the creation of robust, photoresponsive hybrid materials.

Self-Assembled Nanostructures: The directional hydrogen bonding capabilities of the phenol (B47542) and hydrazone groups, along with potential π-π stacking interactions of the aromatic ring, can drive the self-assembly of this compound derivatives into ordered nanostructures. This bottom-up approach is a powerful method for creating nanomaterials with controlled morphology and properties. For example, fluorescent organic nanoparticles have been fabricated from p-phenylenediacetonitrile derivatives through a reprecipitation method, where the control of solvent/non-solvent ratios allows for tuning of the nanoparticle size. researchgate.net

The following interactive data table summarizes key research findings on the integration of analogous phenol-hydrazone compounds into hybrid materials and nanostructures.

| Hybrid Material/Nanostructure | Role of Phenol/Hydrazone Moiety | Key Research Finding | Potential Application |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Acts as a functional ligand or linker, coordinating to metal nodes via the phenolic oxygen and hydrazone nitrogens. | Creation of porous frameworks with tailored properties. Hydrazone-linked COFs have shown high affinity for Pd2+ ions. acs.org | Catalysis, gas storage, chemical sensing, environmental remediation. |

| Functionalized Nanoparticles | Surface modification of nanoparticles through covalent bonding (hydrazone linkage) or chelation to impart specific functionalities. | Development of fluorescent nanoparticles from salicylaldehyde derivatives and pH-responsive drug delivery systems using hydrazone-functionalized covalent organic frameworks. science.govnih.gov | Bioimaging, targeted drug delivery, diagnostics. |

| Photochromic Metal Complexes | Forms complexes with metal ions (e.g., Zn(II)) that undergo reversible structural changes upon light irradiation. | Fluoran salicylaldehyde hydrazone Zn(II) complexes exhibit reversible photochromism in both solution and solid matrices. rsc.org | Molecular switches, data storage, smart materials, anti-counterfeiting. |

| Self-Assembled Nanostructures | Directs the formation of ordered structures through hydrogen bonding and π-π stacking interactions. | Formation of stable, fluorescent organic nanoparticles from p-phenylenediacetonitrile derivatives with tunable sizes. researchgate.net | Optoelectronics, sensing, nanomedicine. |

Biological Activity Mechanisms Excluding Clinical/safety/dosage

Enzyme Inhibition Studies and Mechanistic Insights

The compound's ability to inhibit various enzymes has been a central focus of research. The phenolic hydroxyl group and the hydrazone's azomethine moiety (-NH–N=CH-) are key to these interactions, allowing the molecule to bind to enzyme active sites and interfere with their catalytic functions.

Tyrosinase is a key copper-containing metalloenzyme involved in melanin (B1238610) biosynthesis. The inhibition of this enzyme is a target for agents addressing hyperpigmentation. Studies on compounds structurally related to 3-(Hydrazonomethyl)phenol, particularly those containing phenol (B47542) and hydrazone moieties, have provided insights into its potential as a tyrosinase inhibitor.

The presence of a phenolic hydroxyl group is considered a minimal structural requirement for tyrosinase inhibition, as it mimics the native substrate, L-tyrosine. Kinetic studies of similar hydrazone-bearing compounds have demonstrated a competitive mode of inhibition, suggesting that these molecules vie with the substrate for binding to the enzyme's active site. nih.gov A critical interaction for potent inhibition involves the chelation of the copper ions (Cu²⁺) within the tyrosinase active site. nih.gov The hydrazone group, along with the phenolic hydroxyl, can participate in binding these essential metal cofactors, thereby inactivating the enzyme. nih.gov The active site of tyrosinase contains two copper atoms, CuA and CuB, which are coordinated by several histidine residues (such as His180, His202, His211 for CuA, and His363, His367, His390 for CuB). nih.govresearchgate.net Inhibitors often interact with these copper ions and surrounding histidine residues to exert their effect. nih.gov

The inhibitory profile of this compound extends beyond tyrosinase to other enzymes relevant to various physiological processes.

Pancreatic Cholesterol Esterase: This enzyme plays a role in the absorption of dietary cholesterol. nih.gov Inhibition of pancreatic cholesterol esterase is a therapeutic strategy for managing hypercholesterolemia. nih.gov Phenolic compounds have been investigated as inhibitors of this enzyme, with studies showing they can effectively limit its activity, thereby reducing the bioavailability of cholesterol from dietary esters. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes. mdpi.com Phenols are a known class of carbonic anhydrase inhibitors. nih.govmdpi.com They are believed to function by binding to the zinc(II) ion in the active site or interacting with the zinc-coordinated water molecule. nih.govunifi.it Hydrazone-containing sulfonamides have also shown potent inhibitory activity against various human (h) CA isoforms, including hCA I, hCA II, and the tumor-associated hCA IX and hCA XII, with inhibition constants (KIs) in the low nanomolar range. mdpi.com Given its phenolic structure, this compound is expected to exhibit inhibitory activity against these enzymes.

Catalase: While direct studies on this compound are limited, some research indicates that certain phenolic compounds can impact the activity of catalase, an important antioxidant enzyme. For instance, studies on Staphylococcus aureus have shown that some phenolic compounds can reduce catalase activity, which is a key virulence factor for the bacterium. mdpi.com

Molecular docking studies provide a theoretical model for understanding how this compound and related ligands interact with enzyme active sites at a molecular level.

Tyrosinase: Docking simulations of phenolic and hydrazone inhibitors with tyrosinase consistently show interactions with the di-copper center of the active site. nih.govresearchgate.net The phenolic hydroxyl group often forms hydrogen bonds with amino acid residues like His263 and Ala286. nih.gov Furthermore, π-π stacking interactions with histidine and other aromatic residues (e.g., His61, Phe292) are common, stabilizing the enzyme-inhibitor complex. nih.gov These simulations confirm that the ability to chelate the copper ions is a key pathway for inhibitory action. nih.gov

Other Enzymes: For carbonic anhydrases, docking studies reveal that the inhibitor orients itself within the active site to allow the sulfonamide or phenol group to coordinate with the catalytic zinc ion. mdpi.com Key interactions often involve hydrogen bonding with the amino acid residue Thr199. mdpi.com In the case of antibacterial targets like DNA gyrase, docking of hydrazone derivatives has shown stable hydrogen bond formation with residues such as Glycine and pi-alkyl interactions with Methionine, explaining their inhibitory effect. mdpi.com

Antimicrobial Research Focus

Hydrazones and phenolic compounds are well-documented for their broad-spectrum antimicrobial properties. nih.govnih.gov The combination of these two functional groups in this compound suggests significant potential as an antimicrobial agent.

Derivatives of this compound have been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The antimicrobial activity is often attributed to the presence of the imino (–CH=N–) group within the hydrazone structure. mdpi.com

| Bacterial Strain | Type | Efficacy of Related Compounds |

| Escherichia coli | Gram-Negative | Phenolic compounds have shown inhibitory action, though Gram-negative bacteria can be less susceptible due to their outer membrane. mdpi.comsmujo.id |

| Proteus vulgaris | Gram-Negative | Some novel heterocyclic compounds have demonstrated excellent activity against this strain. researchgate.net |

| Bacillus subtilis | Gram-Positive | Phenolic compounds are known to be active against B. subtilis. nih.gov |

| Staphylococcus aureus | Gram-Positive | Phenolic compounds and hydrazone derivatives exhibit significant activity against S. aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.govfrontiersin.orgfrontiersin.org |

This table is interactive and represents a summary of findings for structurally related compounds.

The antimicrobial action of phenolic hydrazones is believed to be multifactorial, involving several mechanisms that compromise bacterial viability.

Metal Chelation: One of the primary proposed mechanisms is the chelation of metal ions that are essential for bacterial survival. mdpi.com Many enzymes crucial for bacterial respiration and metabolism are metalloenzymes. By binding to these metal ions, such as iron or copper, this compound can inactivate these enzymes, leading to bacterial growth inhibition or death. The synergy between polyphenols and metal ions can enhance antimicrobial activity. mdpi.com

Protein Denaturation and Membrane Disruption: Phenolic compounds are known to interact with bacterial proteins, leading to denaturation and loss of function. frontiersin.org They can bind to enzymes and other proteins through hydrogen bonding and hydrophobic interactions, disrupting their structure and function. frontiersin.org Furthermore, these compounds can interfere with the integrity of the bacterial cell membrane, increasing its permeability and causing leakage of essential intracellular components, which ultimately leads to cell death. frontiersin.orgnih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including those with a hydrazone moiety like this compound, is a subject of significant scientific interest. The capacity of these molecules to counteract oxidative stress is largely attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This activity is primarily governed by the presence of the phenolic hydroxyl group and the hydrazone functional group, which can act synergistically to enhance radical scavenging capabilities. The principal mechanisms through which phenolic hydrazones exert their antioxidant effects include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).

The presence of a hydroxyl group on the phenyl ring is often considered crucial for the antioxidant activity of hydrazone derivatives. pensoft.net The position and number of these hydroxyl groups can significantly influence the radical-scavenging efficacy. For instance, compounds with hydroxyl groups are generally observed to exhibit higher antioxidant activity compared to their non-hydroxylated counterparts. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamic and kinetic feasibility of the different mechanistic pathways. nih.gov These theoretical models help in predicting the antioxidant potential of a compound by calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates its hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a more stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom donation, leading to a higher antioxidant activity. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating new oxidation chains.

Single Electron Transfer followed by Proton Transfer (SETPT)

The SETPT mechanism is a two-step process. In the first step, the antioxidant molecule transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion, regenerating a stable molecule and the neutralized form of the initial radical.

ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

The feasibility of this pathway is related to the ionization potential (IP) of the antioxidant. A lower IP favors the initial electron transfer step.

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism also involves two steps, but in the reverse order of SETPT. Initially, the phenolic antioxidant loses a proton to form a phenoxide anion (ArO-). Subsequently, this anion donates an electron to the free radical, resulting in the formation of a stable phenoxyl radical and the anion of the radical.

ArOH → ArO- + H+ ArO- + R• → ArO• + R-

This pathway is particularly relevant in polar solvents that can facilitate the initial deprotonation step. The proton affinity (PA) of the phenoxide anion is a key determinant of the efficiency of the SPLET mechanism.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Derivative Synthesis

Future synthetic research will likely focus on developing more efficient, sustainable, and diverse pathways to 3-(Hydrazonomethyl)phenol and its derivatives. While traditional condensation reactions are effective, emerging methodologies offer significant improvements.

Green Chemistry Approaches: Mechanochemical synthesis, which involves reactions conducted in ball mills with minimal or no solvent, presents a sustainable alternative to conventional solution-based methods. nih.govmdpi.com This approach can lead to quantitative yields and reduced reaction times. nih.gov

Catalyst-Free Synthesis: The development of catalyst-free procedures, such as the annulation of symmetrical aldazines with 3-arylglutaconic anhydrides to form cyclic hydrazide–hydrazone compounds, offers a straightforward and efficient route to complex derivatives.

Diversity-Oriented Synthesis: A primary focus will be the synthesis of a wide array of derivatives to explore structure-activity relationships. This can be achieved by modifying the phenolic ring with various substituents (e.g., hydroxyl, methoxy, methyl, halogen groups) or by reacting the hydrazone moiety with different aldehydes and ketones. nih.gov For instance, derivatives have been successfully synthesized from precursors like isoniazid, thymol, and various heterocyclic aldehydes, indicating a broad scope for creating new chemical entities with tailored properties. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

A comprehensive understanding of the structure of this compound derivatives is crucial for predicting their properties and mechanisms of action. Future research will increasingly rely on a combination of advanced analytical techniques and computational methods.

Multi-technique Analysis: Characterization will continue to involve a suite of spectroscopic methods, including FT-IR, UV-Vis, and both ¹H and ¹³C NMR spectroscopy. mdpi.com Mass spectrometry and thermal analysis (TGA/DSC) will provide further insights into their composition and stability. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional molecular structure, confirming stereochemistry, and understanding intermolecular interactions like hydrogen bonding within the crystal lattice. nih.govmdpi.com

Computational Integration: Density Functional Theory (DFT) calculations are becoming indispensable. By optimizing molecular geometries and simulating vibrational and absorption spectra, DFT studies can corroborate experimental findings and provide deeper insights into the electronic structure and reactivity of these molecules. mdpi.com

Predictive Modeling and Machine Learning in Computational Chemistry

The integration of machine learning (ML) and computational chemistry is set to revolutionize the study of molecules like this compound. These tools can accelerate the discovery and optimization of new derivatives with desired properties.

Property Prediction: ML algorithms can be trained on existing data from the chemical literature to predict the physicochemical properties, reactivity, and potential biological activities of novel, unsynthesized derivatives. nih.gov This predictive capability can significantly reduce the time and resources spent on trial-and-error experimentation.

Reaction Optimization: Computational methods can be used to predict optimal reaction conditions, reagents, and pathways, thereby streamlining the synthetic process. nih.gov

Structure-Activity Relationship (SAR) Modeling: By analyzing large datasets of related compounds, ML models can identify the key structural features responsible for specific biological activities or material properties, guiding the rational design of next-generation molecules.

Design of Next-Generation Functional Materials and Catalysts

The phenolic and hydrazone moieties in this compound make it an attractive candidate for the development of advanced materials and catalysts.

Functional Materials: Phenols are fundamental building blocks for a variety of materials, including polymers and resins. The hydrazone group offers additional functionality, such as the ability to act as a sensor or a component in light-emitting materials. researchgate.netmdpi.com Research into incorporating these derivatives into metal-organic frameworks (MOFs) or as components in organic light-emitting devices (OLEDs) is a promising avenue.

Catalysis: Hydrazone-based ligands are known for their strong coordination potential with a wide range of metal ions. analis.com.my Metal complexes of this compound derivatives could serve as efficient catalysts for various organic transformations. For example, nickel(II)-hydrazone complexes have been successfully used as catalysts in Suzuki coupling reactions. analis.com.my Similarly, palladium-catalyzed reactions using hydrazine (B178648) have been developed for converting phenols into primary anilines. rsc.org

Deeper Mechanistic Understanding of Biological Interactions

Hydrazone derivatives are associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. rroij.com Future research will focus on elucidating the precise molecular mechanisms underlying these effects.